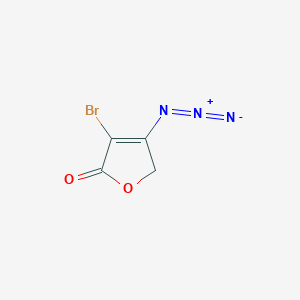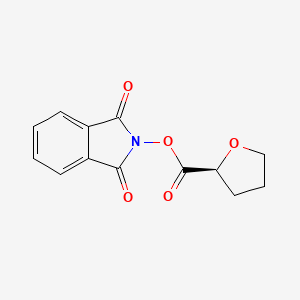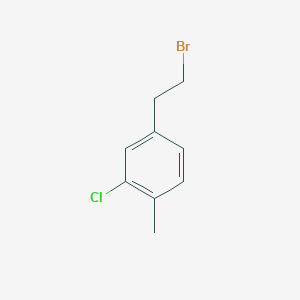
N-ethenyl-N-methylcarbamoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethenyl-N-methylcarbamoylchloride: is an organic compound with the molecular formula C4H8ClNO . It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-ethenyl-N-methylcarbamoylchloride can be synthesized through the reaction of N-methylcarbamoyl chloride with vinyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under precise temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: N-ethenyl-N-methylcarbamoylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form N-methylcarbamoyl chloride and vinyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Electrophiles: Such as halogens and acids, are used in addition reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamoyl compounds can be formed.
Addition Products: The addition of electrophiles to the ethenyl group results in different adducts.
Hydrolysis Products: N-methylcarbamoyl chloride and vinyl alcohol.
Aplicaciones Científicas De Investigación
N-ethenyl-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ethenyl-N-methylcarbamoylchloride involves its reactivity with nucleophiles and electrophiles. The molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are typically substitution and addition mechanisms .
Comparación Con Compuestos Similares
- N-methylcarbamoyl chloride
- Vinyl chloride
- Ethylmethylcarbamic chloride
Comparison: N-ethenyl-N-methylcarbamoylchloride is unique due to the presence of both an ethenyl group and a carbamoyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one reactive group .
Propiedades
Fórmula molecular |
C4H6ClNO |
|---|---|
Peso molecular |
119.55 g/mol |
Nombre IUPAC |
N-ethenyl-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H6ClNO/c1-3-6(2)4(5)7/h3H,1H2,2H3 |
Clave InChI |
CKRIMKVQRRHFSW-UHFFFAOYSA-N |
SMILES canónico |
CN(C=C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)

